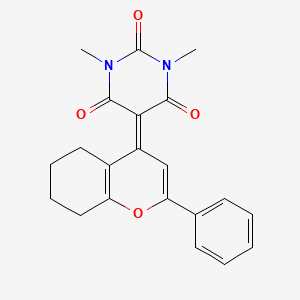
1,3-dimethyl-5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Dimethyl-5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrimidine core substituted with a dimethyl group and a chromene moiety that contributes to its biological properties.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In vitro assays have shown that the compound demonstrates moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values suggesting potential for therapeutic use in inflammatory conditions. For instance, similar compounds have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating that modifications in the structure can enhance selectivity and potency .
2. Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays. Compounds with similar structures have been reported to exhibit significant free radical scavenging activity. This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases.
3. Anticancer Activity
The compound's structural similarity to known anticancer agents implies potential cytotoxic effects against various cancer cell lines. Studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar chromene-pyrimidine frameworks have been linked to reduced viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Chahal et al. (2023) investigated the anti-inflammatory effects of various pyrimidine derivatives including those structurally related to the target compound. The results demonstrated that certain derivatives exhibited up to 64% inhibition of inflammation markers in vivo compared to standard treatments .
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar pyrimidine derivatives. The study found that modifications in the chromene moiety significantly enhanced cytotoxicity against breast cancer cells, with IC50 values demonstrating effective dose-response relationships .
Data Tables
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | Chahal et al., 2023 |
| Antioxidant Activity | Varies | Various studies |
| Cytotoxicity (Cancer) | <10 | Journal of Medicinal Chemistry |
Propriétés
IUPAC Name |
1,3-dimethyl-5-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-22-19(24)18(20(25)23(2)21(22)26)15-12-17(13-8-4-3-5-9-13)27-16-11-7-6-10-14(15)16/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKQOHVPLYEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(OC3=C2CCCC3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














